molecular formula C11H15NO2 B8712543 3-Amino-2-methyl-3-phenyl-propionic acid methyl ester

3-Amino-2-methyl-3-phenyl-propionic acid methyl ester

Cat. No. B8712543
M. Wt: 193.24 g/mol
InChI Key: KVMIEZCRDGCHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-methyl-3-phenyl-propionic acid methyl ester is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-methyl-3-phenyl-propionic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-methyl-3-phenyl-propionic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-2-methyl-3-phenyl-propionic acid methyl ester

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-amino-2-methyl-3-phenylpropanoate

InChI

InChI=1S/C11H15NO2/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3

InChI Key

KVMIEZCRDGCHLN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Briefly, isoxazolidinone 40 (>99% ee) was converted to the amino acid 47 following the same procedure as set forth above. The mixture of amino acid 47 (0.07 g, 0.36 mmol) and pTSA (0.15 g, 0.79 mmol) was dissolved in dry methanol (5 mL) and refluxed for 12 hours. Methanol was removed under vacuum, and the residue was basified with 10% aqueous NaHCO3 solution. The precipitated aminoester was extracted with CH2Cl2 (3×5 mL). Organic extracts were combined and dried on anhydrous Na2SO4. Solvent was removed under vacuum to afford pure methyl ester 48 as an oily liquid. [α]D20=−31.7 (c 1.04, chloroform). Literature (Davies et al., J. Chem. Soc. Chem. Commun., 1153ff (1993), which is hereby incorporated by reference): [α]D20=−29.2 (c 1.00, chloroform) for absolute configuration (2R,3S). Therefore, absolute configuration of methyl ester and hence of isoxazolidinone was deemed to be (2R,3S).
Name
isoxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amino acid
Quantity
0.07 g
Type
reactant
Reaction Step Three
Name
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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